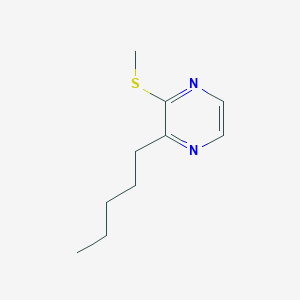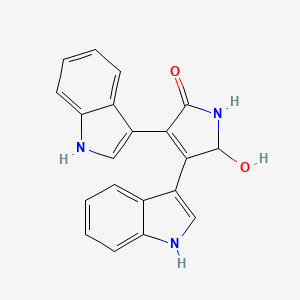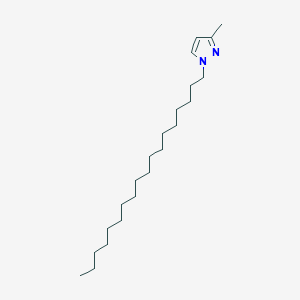![molecular formula C17H15NO3 B14304304 2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione CAS No. 113201-27-7](/img/structure/B14304304.png)
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,4-dimethylbenzyl alcohol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Organometallic compounds (e.g., Grignard reagents)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Halogenated derivatives, Organometallic complexes
Aplicaciones Científicas De Investigación
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
Phthalimide derivatives: Compounds with a similar isoindole-1,3-dione core structure but different substituents.
Uniqueness
2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a 3,4-dimethylphenyl group and an isoindole-1,3-dione core This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Propiedades
Número CAS |
113201-27-7 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
2-[(3,4-dimethylphenyl)methoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-11-7-8-13(9-12(11)2)10-21-18-16(19)14-5-3-4-6-15(14)17(18)20/h3-9H,10H2,1-2H3 |
Clave InChI |
HRNOSNVSLSSUGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


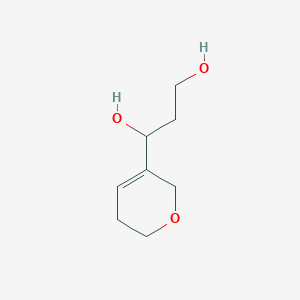

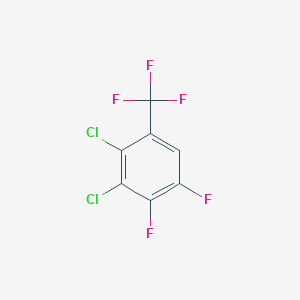
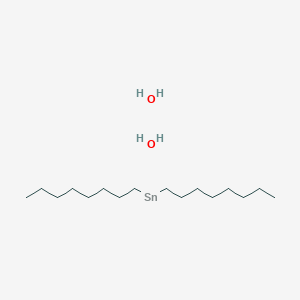

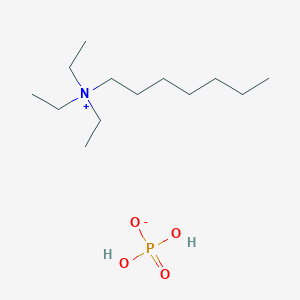
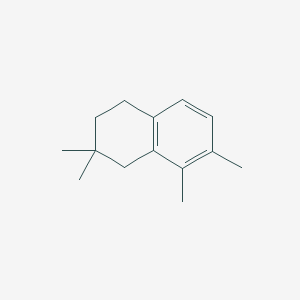
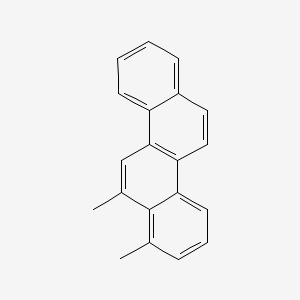
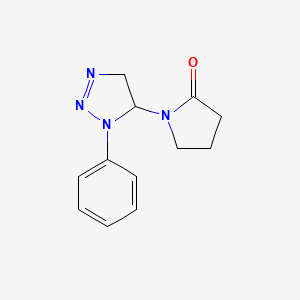

![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
